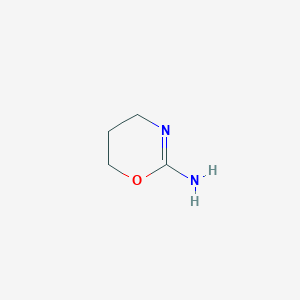

5,6-Dihydro-4h-1,3-oxazin-2-amine

Vue d'ensemble

Description

[1,3]Oxazinan-(2E)-ylideneamine est un composé hétérocyclique qui a suscité l'intérêt en raison de ses propriétés structurales uniques et de ses applications potentielles dans divers domaines. Ce composé est caractérisé par un cycle à six chaînons contenant à la fois des atomes d'azote et d'oxygène, ce qui lui confère une réactivité chimique et une activité biologique distinctes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de [1,3]Oxazinan-(2E)-ylideneamine implique généralement la réaction de l'aminopropanol avec le dioxyde de carbone (CO2) en présence d'un catalyseur. Une méthode efficace utilise un cadre organique-cuivre tridimensionnel comme catalyseur, ce qui facilite la conversion du CO2 et de l'aminopropanol en composé souhaité dans des conditions douces (80°C, 0.1 MPa) . Une autre approche implique l'utilisation d'amines homopropargyliques et d'acétate d'argent (AgOAc) comme catalyseur, ce qui donne le composé avec d'excellents rendements .

Méthodes de production industrielle

La production industrielle de [1,3]Oxazinan-(2E)-ylideneamine peut être réalisée par des procédés évolutifs qui utilisent des matières premières et des catalyseurs facilement disponibles. L'utilisation de cadres métallo-organiques et de conditions sans solvant est particulièrement avantageuse pour la production à grande échelle en raison de leur efficacité et de leur caractère écologique .

Analyse Des Réactions Chimiques

Types de réactions

[1,3]Oxazinan-(2E)-ylideneamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxazinan-2-ones.

Réduction : Les réactions de réduction peuvent donner des dérivés d'amines.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels sur le cycle oxazinan.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène (H2O2) pour l'oxydation, les réducteurs comme le borohydrure de sodium (NaBH4) pour la réduction, et les nucléophiles comme les halogénoalcanes pour les réactions de substitution. Ces réactions se produisent généralement dans des conditions douces à modérées, assurant des rendements élevés et une sélectivité élevée .

Principaux produits

Applications de la recherche scientifique

[1,3]Oxazinan-(2E)-ylideneamine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme bloc de construction pour la synthèse d'autres composés hétérocycliques et comme catalyseur dans les réactions organiques.

Biologie : Investigated pour son potentiel en tant qu'inhibiteur enzymatique et son rôle dans les voies biochimiques.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies en raison de son activité biologique unique.

Industrie : Utilisé dans la production de polymères, de produits pharmaceutiques et de produits agrochimiques

Mécanisme d'action

Le mécanisme d'action de [1,3]Oxazinan-(2E)-ylideneamine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif, bloquant ainsi l'accès du substrat. De plus, il peut moduler l'activité des récepteurs en agissant comme un agoniste ou un antagoniste, influençant ainsi les voies de signalisation cellulaire .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocyclic Compounds

5,6-Dihydro-4H-1,3-oxazin-2-amine serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structural properties allow it to participate in reactions that yield more complex molecules. For instance, it has been utilized in the synthesis of ketones and other oxazine derivatives under solvent-free conditions and microwave irradiation, demonstrating efficient reaction times and yields ranging from 65% to 74% .

Catalytic Applications

The compound has also been explored as a catalyst in organic reactions. Its ability to facilitate reactions without requiring additional solvents makes it an attractive option for sustainable chemistry practices .

Biological Applications

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Notably, perfluorinated derivatives of this compound have been developed as beta-secretase enzyme (BACE) inhibitors. These inhibitors are significant in the context of Alzheimer's disease treatment since they modulate the enzymatic activity responsible for amyloid-beta peptide production .

Therapeutic Potential

The compound is being investigated for its therapeutic potential due to its biological activity. Studies have shown that derivatives exhibit antimicrobial properties, indicating a potential role in developing new antimicrobial agents .

Industrial Applications

Pharmaceuticals and Agrochemicals

In the pharmaceutical industry, this compound is being explored for its potential applications in drug development. Its derivatives are being synthesized and tested for various biological activities, including antimicrobial and anti-inflammatory effects . Additionally, it is utilized in the production of agrochemicals due to its efficacy in plant protection formulations.

Data Summary

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a building block for synthesizing heterocyclic compounds; serves as a catalyst in organic reactions. |

| Biological Activity | Investigated as an enzyme inhibitor (BACE inhibitors) for Alzheimer's disease; potential antimicrobial properties. |

| Industrial Use | Applications in pharmaceuticals and agrochemicals; development of new therapeutic agents. |

Case Studies

- Synthesis Efficiency

- Beta-Secretase Inhibition

- Antimicrobial Properties

Mécanisme D'action

The mechanism of action of [1,3]Oxazinan-(2E)-ylideneamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires à [1,3]Oxazinan-(2E)-ylideneamine comprennent :

1,3-Oxazinan-2-one : Un composé étroitement lié avec des caractéristiques structurales et une réactivité similaires.

4,6-Disubstitué-1,3-oxazinan-2-one : Analogues avec des substituants supplémentaires qui modifient leurs propriétés chimiques et biologiques

Unicité

L'unicité de [1,3]Oxazinan-(2E)-ylideneamine réside dans sa configuration structurale spécifique et la présence du groupe ylideneamine, ce qui confère une réactivité distincte et un potentiel d'applications diverses. Sa capacité à subir diverses transformations chimiques et son rôle dans la recherche scientifique mettent en évidence son importance .

Activité Biologique

5,6-Dihydro-4H-1,3-oxazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its oxazine ring structure, which consists of a six-membered heterocyclic compound containing one nitrogen and one oxygen atom. The molecular formula is with a molar mass of approximately 142.16 g/mol. The compound's unique structure contributes to its reactivity and biological activity.

Synthesis Methods

Several methods have been developed for the synthesis of this compound derivatives:

- Microwave-Assisted Synthesis : A solvent-free method utilizing microwave irradiation has been reported to yield 5,6-dihydro-4H-1,3-oxazines efficiently within minutes .

- Hetero Diels-Alder Reaction : This approach involves the reaction of alpha-nitrosoolefins with alkenes to produce oxazine derivatives .

- Nucleophilic Autocyclo-O-Alkylation : This method has been employed for synthesizing hydrobromides of 5,6-dihydro-4H-1,3-oxazine .

Biological Activity

Research indicates that 5,6-dihydro-4H-1,3-oxazin-2-amines exhibit various biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds synthesized through the hetero Diels-Alder reaction showed minimal inhibitory concentrations (MIC) ranging from 10 to 35 µg/ml against bacteria and 10 to 40 µg/ml against fungi .

Inhibition of Beta-Secretase

5,6-Dihydro-4H-1,3-oxazin-2-amines have been identified as potential inhibitors of beta-secretase (BACE), an enzyme implicated in Alzheimer’s disease pathology. Inhibition of BACE is crucial for reducing the production of amyloid-beta peptides associated with neurodegeneration .

Case Studies

Case Study 1: Antimicrobial Screening

A series of synthesized 5,6-dihydro-4H-1,3-oxazines were screened for their antimicrobial activity. The results indicated that compounds exhibited excellent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound Name | MIC (µg/ml) - Bacteria | MIC (µg/ml) - Fungi |

|---|---|---|

| Compound A | 10 | 15 |

| Compound B | 25 | 30 |

| Compound C | 35 | 40 |

Case Study 2: Neuroprotective Effects

In a study investigating neuroprotective effects against beta-secretase activity, several derivatives were tested in vitro. The results showed that some compounds significantly inhibited BACE activity:

| Compound Name | BACE Inhibition (%) |

|---|---|

| Compound D | 70 |

| Compound E | 85 |

| Compound F | 60 |

Propriétés

IUPAC Name |

5,6-dihydro-4H-1,3-oxazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVZSRIIAONGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(OC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-68-6 | |

| Record name | 5,6-dihydro-4H-1,3-oxazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.